4,6,7-trimethyl-1H-indole-2-carboxylic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

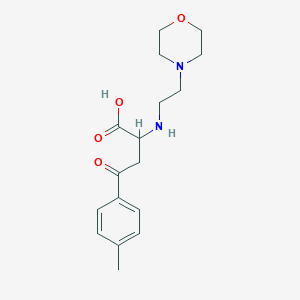

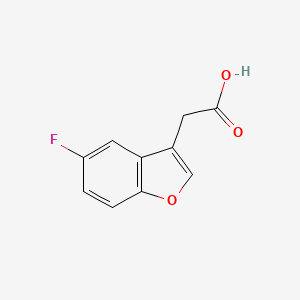

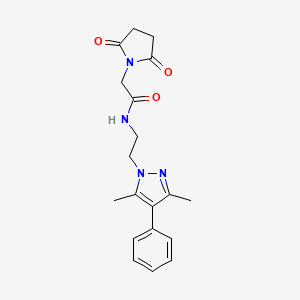

“4,6,7-trimethyl-1H-indole-2-carboxylic Acid” is a biochemical compound with the molecular formula C12H13NO2 and a molecular weight of 203.24 . It is used for proteomics research .

Synthesis Analysis

The synthesis of indole derivatives, such as “4,6,7-trimethyl-1H-indole-2-carboxylic Acid”, has been a topic of interest in the chemical community . Various methods have been reported for the synthesis of indoles, including modern versions of classical synthesis methods such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, and Madelung indole synthesis .Molecular Structure Analysis

The molecular structure of “4,6,7-trimethyl-1H-indole-2-carboxylic Acid” can be represented by the SMILES string: CC1=CC(=C(C2=C1C=C(N2)C(=O)O)C)C . This compound is solid in its physical state .Physical And Chemical Properties Analysis

“4,6,7-trimethyl-1H-indole-2-carboxylic Acid” is a solid compound . It has a predicted melting point of 148.89° C and a predicted boiling point of 420.9° C at 760 mmHg . The predicted density of this compound is 1.2 g/cm3, and its refractive index is n20D 1.66 .Wissenschaftliche Forschungsanwendungen

Characterization and Synthesis

Indole derivatives, including various indole carboxylic acids, have been extensively studied for their chemical properties and synthesis methods. For instance, the characterization of indole-5-carboxylic acid trimer provides insights into the structural and spectral properties of indole derivatives, employing techniques like NMR spectroscopy to analyze the compound's behavior under different conditions (Mackintosh, Mount, & Reed, 1994). Additionally, the oligomerization of indole derivatives with thiols highlights a method for creating complex indole-based structures, suggesting potential for creating diverse molecules with specific functions (Mutulis et al., 2008).

Biological Activity

Research into indole-2-carboxylic acid derivatives reveals their therapeutic potential, with studies indicating significant antibacterial and moderate antifungal activities. This suggests these compounds could serve as bases for developing new antimicrobial agents (Raju et al., 2015).

Material Science Applications

The electrodeposition, morphology, and capacitance performance of polyindole bearing carboxylic groups demonstrate the material science applications of indole carboxylic acids. These properties are crucial for developing advanced materials for energy storage devices, such as supercapacitors, indicating the role of carboxylic substituent positions in influencing the electrochemical characteristics of the polymers (Ma et al., 2015).

Photoreversible Photographic Systems

Indole derivatives also find applications in photoreversible photographic systems. The study on 1,3,3-trimethylspiro[indoline-2,2′-benzopyran]-8′-carboxylic acid showcases its "reverse photochromism" in polar solvents, a property that can be leveraged in developing light-responsive materials (Shimizu, Kokado, & Inoue, 1969).

Synthesis and Structural Analysis

Further studies on the synthesis and structural analysis of indole carboxylic acids, like the practical synthesis of indole-2-carboxylic acid, provide valuable methodologies for producing these compounds efficiently and with environmental considerations in mind (Jiang et al., 2017).

Zukünftige Richtungen

The future directions for “4,6,7-trimethyl-1H-indole-2-carboxylic Acid” could involve further exploration of its synthesis methods, chemical reactions, and potential biological applications. As a biochemical used in proteomics research , it may also have potential applications in the field of biomedical research.

Eigenschaften

IUPAC Name |

4,6,7-trimethyl-1H-indole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-6-4-7(2)9-5-10(12(14)15)13-11(9)8(6)3/h4-5,13H,1-3H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDZKEBOPHBEZGX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(NC2=C1C)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[4-(4-bromophenyl)-5-butylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2383629.png)

![2,2,2-trichloro-N-[1-[(2,6-dichlorophenyl)methyl]-2-oxo-5-(trifluoromethyl)pyridin-3-yl]acetamide](/img/structure/B2383631.png)

![N-[4-(4-methylpiperazin-1-yl)phenyl]-2-(1-phenyltetrazol-5-yl)sulfanylpropanamide](/img/structure/B2383632.png)

![4-{[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}benzoic acid](/img/structure/B2383633.png)

![(E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(2-methoxyphenyl)prop-2-enamide](/img/structure/B2383634.png)

![N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B2383637.png)